molecular formula C16H14ClNO4S2 B2485112 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034271-63-9

3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2485112
CAS No.: 2034271-63-9
M. Wt: 383.86
InChI Key: DFMTYEAXLNZAAP-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClNO4S2 and its molecular weight is 383.86. The purity is usually 95%.
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Scientific Research Applications

  • Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) discusses a new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. This compound's properties make it useful as a photosensitizer in photodynamic therapy, particularly for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Crystal Structure Studies : Bats, Frost, and Hashmi (2001) investigated the crystal structures of isomorphous benzenesulfonamide compounds. Their study focused on how intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl, determine the crystal packing of these compounds (Bats, Frost, & Hashmi, 2001).

  • Herbicide Metabolism and Selectivity : Sweetser, Schow, and Hutchison (1982) explored the metabolism of chlorsulfuron, a herbicide with a structure similar to the compound . Their research found that the selectivity of chlorsulfuron as a herbicide is due to its rapid metabolism into an inactive product by tolerant plants (Sweetser, Schow, & Hutchison, 1982).

  • Potential in Cognitive Enhancement : Hirst et al. (2006) conducted a study on SB-399885, a compound structurally related to benzenesulfonamide, revealing its potential as a cognitive enhancer. This research demonstrates how modifications of the benzenesulfonamide structure can lead to diverse biological activities (Hirst et al., 2006).

  • Synthesis and Applications in Organic Chemistry : Rozentsveig et al. (2011) worked on the synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea. This type of research contributes to the development of novel organic compounds with potential applications in various fields (Rozentsveig et al., 2011).

Mechanism of Action

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . The specific mechanism of action of “3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide” is not available in the sources I found.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S2/c1-21-14-7-5-12(9-13(14)17)24(19,20)18-10-11-4-6-15(22-11)16-3-2-8-23-16/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMTYEAXLNZAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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